4,4-Difluoro-3-(4-fluorophenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

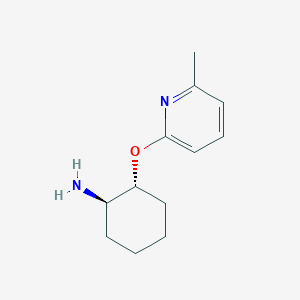

“4,4-Difluoro-3-(4-fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 1892644-40-4 . It has a molecular weight of 218.18 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9F3O2/c11-8-4-2-1-3-6 (8)7 (10 (12)13)5-9 (14)15/h1-4,7,10H,5H2, (H,14,15) .

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 218.18 .

Aplicaciones Científicas De Investigación

Functional Fluoropolymers for Fuel Cell Membranes

Research highlights the synthesis of functional fluoropolymers used in membranes for fuel cell applications. Various synthesis routes include direct radical copolymerization of fluoroalkenes with fluorinated monomers and chemical modification of hydrogenated polymers with fluorinated sulfonic acid synthons. These fluoropolymers, such as Nafion®, are crucial for creating high-efficiency fuel cell membranes with excellent electrochemical properties, including ionic exchange capacity and conductivity (Souzy & Améduri, 2005).

Tunable Rare Earth fcu-MOF Platform

A study on rare-earth metal-organic frameworks (MOFs) with tunable window apertures demonstrated selective adsorption kinetics for gas/vapor separation, leveraging the synthesis of isostructural RE-1,4-NDC-fcu-MOFs. These MOFs exhibited notable gas/solvent separation properties driven mostly by adsorption kinetics, relevant for n-butane/methane and butanol/methanol separation applications (Xue et al., 2015).

Perfluoroalkyl Substance Analysis

Research into the distribution and occurrence of long-chain perfluoroalkyl substances (PFASs) and their alternatives, such as HFPO-DA, in river/estuary systems highlights significant environmental concerns. These studies underscore the need for understanding PFASs' environmental impact, essential for developing remediation and management strategies for contaminated water sources (Heydebreck et al., 2015).

Perfluorotert-butyl Hydroxyproline in NMR

The synthesis and application of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline for sensitive 19F NMR analysis were explored. This research demonstrates the utility of these compounds in probes and medicinal chemistry, allowing for the sensitive detection of peptides containing these fluorinated amino acids (Tressler & Zondlo, 2014).

Discovery of Deoxofluorinating Agent

A study on the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis reveals its diverse fluorination capabilities. This agent offers a safer and more effective alternative for incorporating fluorine atoms into molecules, a significant advancement in drug discovery and organic synthesis (Umemoto et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

4,4-difluoro-3-(4-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-7-3-1-6(2-4-7)8(10(12)13)5-9(14)15/h1-4,8,10H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIYRNHAPYOWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)

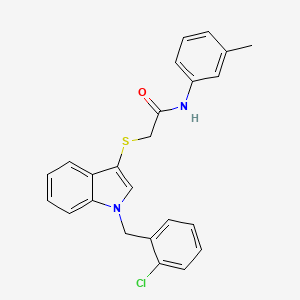

![5-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2574199.png)

![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574204.png)

![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)

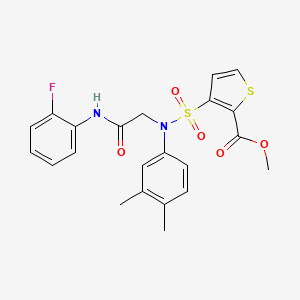

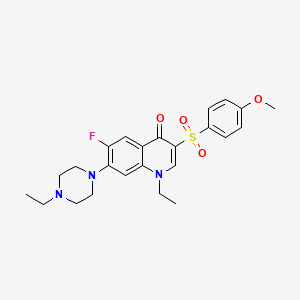

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574208.png)